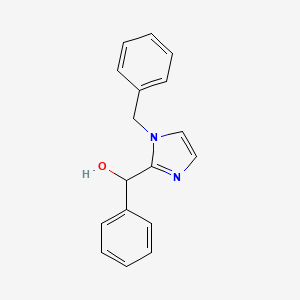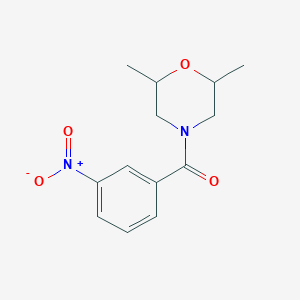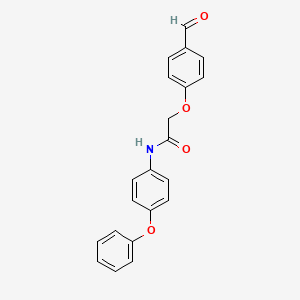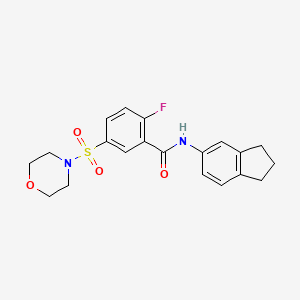
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide, also known as DMPA, is a proline-based chiral auxiliary that has been widely used in organic synthesis. DMPA has a unique structure that allows it to act as a catalyst in various chemical reactions.
作用機序
The mechanism of action of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide is based on its ability to form a stable complex with the substrate. The proline moiety of this compound acts as a Lewis base, while the amide group acts as a hydrogen bond donor. This allows this compound to catalyze reactions by stabilizing the transition state and lowering the activation energy.
Biochemical and Physiological Effects:
There are no known biochemical or physiological effects of this compound, as it is primarily used as a catalyst in organic synthesis.
実験室実験の利点と制限
One of the main advantages of using 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide as a chiral auxiliary is its high enantioselectivity. This compound has been shown to catalyze reactions with high stereoselectivity, making it a useful tool in the synthesis of chiral compounds. However, one limitation of using this compound is its relatively high cost compared to other chiral auxiliaries.
将来の方向性
There are several future directions for the use of 1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide in organic synthesis. One potential application is in the synthesis of new pharmaceutical compounds. This compound could be used to synthesize chiral intermediates that could then be used in the production of new drugs. Another potential application is in the development of new catalysts based on the structure of this compound. By modifying the structure of this compound, it may be possible to create new catalysts with improved properties. Finally, this compound could be used in the synthesis of new materials, such as chiral polymers and liquid crystals.
合成法
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide can be synthesized by reacting 4-methylbenzoyl chloride with (S)-proline in the presence of a base, such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound.
科学的研究の応用
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)prolinamide has been widely used as a chiral auxiliary in organic synthesis. It has been shown to be an effective catalyst in various reactions, including aldol reactions, Michael additions, and Mannich reactions. This compound has also been used in the synthesis of various natural products, such as alkaloids and terpenoids.
特性
IUPAC Name |
1-(2,2-dimethylpropanoyl)-N-(4-methylphenyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-12-7-9-13(10-8-12)18-15(20)14-6-5-11-19(14)16(21)17(2,3)4/h7-10,14H,5-6,11H2,1-4H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYQVEAVBEQYAIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2CCCN2C(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(2,4-dichlorophenyl)-N'-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B5116114.png)
![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-{[phenyl(phenylthio)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5116122.png)
![3-({[3-(dimethylamino)-2,2-dimethylpropyl]amino}methylene)-1,3-dihydro-2H-indol-2-one](/img/structure/B5116123.png)
![methyl N-[(4-methylphenyl)sulfonyl]tryptophanate](/img/structure/B5116127.png)

![N~2~-(4-fluorophenyl)-N~1~-{2-[(4-methylphenyl)thio]ethyl}-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5116138.png)


![2-(3-{[1-(4-fluorophenyl)-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-1H-indol-1-yl)-N-(2-methoxyethyl)acetamide](/img/structure/B5116175.png)
![N-[3-(aminocarbonyl)phenyl]-3-ethoxybenzamide](/img/structure/B5116186.png)
![N-{2-[(2-chlorobenzyl)thio]ethyl}-2-(2-methoxyphenoxy)acetamide](/img/structure/B5116192.png)
![N-(1-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(1-piperidinyl)acetamide diethanedioate](/img/structure/B5116200.png)

![3-[(4-chlorobenzyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5116210.png)
